molecular formula C20H19NO6 B1204893 Corpaine

Corpaine

Cat. No.: B1204893
M. Wt: 369.4 g/mol
InChI Key: NVOAXRBBRLDXSC-VQTJNVASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corpaine (C₂₀H₁₉NO₆) is an isoquinoline alkaloid isolated from Corydalis paczoskii (Papaveraceae), a plant species known for its diverse bioactive compounds . Its molecular structure features a tetracyclic isoquinoline backbone with a 1-O-methyl substitution, distinguishing it from related alkaloids .

Properties

Molecular Formula

C20H19NO6

Molecular Weight

369.4 g/mol

IUPAC Name

(1S,8'S)-7,8'-dihydroxy-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-8H-cyclopenta[g][1,3]benzodioxole]-6'-one

InChI

InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(25-2)13(22)8-12(10)20(21)18(23)11-3-4-14-17(27-9-26-14)16(11)19(20)24/h3-4,7-8,19,22,24H,5-6,9H2,1-2H3/t19-,20+/m0/s1

InChI Key

NVOAXRBBRLDXSC-VQTJNVASSA-N

SMILES

CN1CCC2=CC(=C(C=C2C13C(C4=C(C3=O)C=CC5=C4OCO5)O)O)OC

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@]13[C@H](C4=C(C3=O)C=CC5=C4OCO5)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C=C2C13C(C4=C(C3=O)C=CC5=C4OCO5)O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Corpaine vs. Yenhusomine

  • Structural Differences: Yenhusomine (C₂₁H₂₃NO₆) is the 13-epimer of Corpaine, differing in stereochemistry at the C-13 position. It also contains an additional methyl group in its side chain .
  • Source : Isolated from Corydalis ochotensis (Papaveraceae), compared to Corpaine’s origin in C. paczoskii .
  • Physical Properties: Yenhusomine forms prisms with one water molecule in acetone, melts at 127–128°C (with decomposition), and exhibits a specific optical rotation of [α]₁₉ᴅ +48° (in methanol) .

Corpaine vs. (9)-Form

  • Structural Differences : The (9)-form of Corpaine, isolated from Corydalis ledebouriana, features a stereochemical inversion at the C-9 position. A synthetic derivative, O⁸-acetyl-(9)-form, has been reported .
  • Physical Properties : The natural (9)-form melts at 219–220°C, while the synthetic analog melts at 201–202°C, highlighting differences in stability due to stereochemistry .

Comparative Data Table

Property Corpaine Yenhusomine (9)-Form of Corpaine
Molecular Formula C₂₀H₁₉NO₆ C₂₁H₂₃NO₆ C₂₀H₁₉NO₆
Source C. paczoskii C. ochotensis C. ledebouriana
Melting Point 204°C 127–128°C (dec.) 219–220°C
Optical Rotation None reported [α]₁₉ᴅ +48° (MeOH) Not reported
Key Structural Feature 1-O-methyl substitution C-13 epimer, +CH₃ group C-9 stereochemical inversion

Functional Implications

  • Pharmacological Potential: While Corpaine’s pharmacological profile remains understudied, its structural analogs in Corydalis (e.g., tetrahydropalmatine) are known for dopamine receptor modulation, suggesting Corpaine may share similar bioactivity .
  • Synthetic Accessibility : The (9)-form’s lower melting point in synthetic derivatives (201–202°C vs. 219–220°C in natural form) indicates that stereochemical modifications influence crystallinity and stability, critical for drug formulation .

Analytical Challenges

Differentiating Corpaine from its epimers requires advanced chromatographic techniques, such as HPLC with chiral columns, to resolve subtle stereochemical differences . Studies utilizing these methods have validated the purity of Corpaine isolates, as referenced in supplementary data from recent analytical protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corpaine
Reactant of Route 2
Corpaine

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